![molecular formula C8H15NO B182942 2-Oxa-7-azaspiro[4.5]decane CAS No. 176-74-9](/img/structure/B182942.png)

2-Oxa-7-azaspiro[4.5]decane

Overview

Description

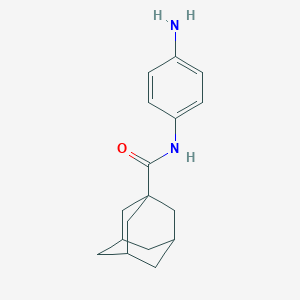

2-Oxa-7-azaspiro[4.5]decane is a compound with the molecular formula C8H15NO . It is a type of spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom . This compound is promising for the production of important biologically active compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This synthesis process is significant as it contributes to the production of biologically active compounds .Molecular Structure Analysis

The 2-Oxa-7-azaspiro[4.5]decane molecule contains a total of 26 bonds. There are 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Physical And Chemical Properties Analysis

2-Oxa-7-azaspiro[4.5]decane hydrochloride has a molecular weight of 177.67 . It is a solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications

Synthesis and Structural Analysis :

- Compounds like 1-oxa-7-azaspiro[5.5]undecane and related structures are cores of significant biological activities. These compounds represent challenging targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

- A convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane has been developed, indicating potential for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

- The synthesis and crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been described, providing insight into its molecular characteristics (Wen, 2002).

Drug Discovery and Biological Activity :

- New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional, structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

- Research on 1-oxa-8-azaspiro[4.5]decanes has identified them as potential M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer's type (Tsukamoto et al., 1995).

- A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones showed moderate to potent anticancer activity against various human cancer cell lines (Yang et al., 2019).

Chemical Reactions and Synthesis Approaches :

- Research has been conducted on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which were newly synthesized in good yields (Huynh, Nguyen, & Nishino, 2017).

- The synthesis of oxa-aza spirobicycles by intramolecular hydrogen abstraction in carbohydrate systems has been explored, demonstrating the formation of different oxa-azaspirobicyclic systems (Freire et al., 2002).

Mechanism of Action

While the specific mechanism of action for 2-Oxa-7-azaspiro[4.5]decane is not detailed in the available literature, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .

properties

IUPAC Name |

2-oxa-9-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDULWLULNPQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610345 | |

| Record name | 2-Oxa-7-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-74-9 | |

| Record name | 2-Oxa-7-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)

![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)

![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)